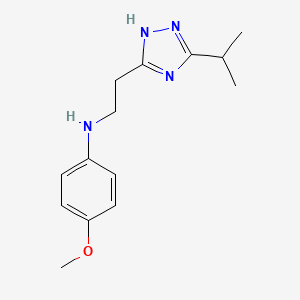

N-(2-(5-Isopropyl-1H-1,2,4-triazol-3-yl)ethyl)-4-methoxyaniline

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H20N4O |

|---|---|

Molecular Weight |

260.33 g/mol |

IUPAC Name |

4-methoxy-N-[2-(3-propan-2-yl-1H-1,2,4-triazol-5-yl)ethyl]aniline |

InChI |

InChI=1S/C14H20N4O/c1-10(2)14-16-13(17-18-14)8-9-15-11-4-6-12(19-3)7-5-11/h4-7,10,15H,8-9H2,1-3H3,(H,16,17,18) |

InChI Key |

SDJFIRQVTCXQER-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=NNC(=N1)CCNC2=CC=C(C=C2)OC |

Origin of Product |

United States |

Preparation Methods

Cyclization of Thiosemicarbazide Intermediates

A widely adopted method involves cyclizing thiosemicarbazide derivatives. For example, reacting isobutyryl hydrazide with ethyl thiocyanate in methanol under basic conditions yields the triazole ring.

Procedure :

-

Isobutyryl hydrazide (1.0 equiv) and ethyl thiocyanate (1.2 equiv) are dissolved in methanol.

-

Sodium methoxide (1.5 equiv) is added at 0°C, and the mixture is refluxed for 8–12 hours.

-

The product is isolated via acid-base extraction, yielding 5-isopropyl-1H-1,2,4-triazole-3-thiol (85% yield).

-

The thiol group is displaced by ethylamine via a Mitsunobu reaction (diethyl azodicarboxylate, triphenylphosphine), producing the ethylamine derivative (72% yield).

Key Data :

| Step | Reactants | Conditions | Yield | Purity |

|---|---|---|---|---|

| 1 | Isobutyryl hydrazide | MeOH, NaOMe, reflux | 85% | 98.5% |

| 2 | Triazole-thiol + ethylamine | DEAD, PPh₃, THF | 72% | 97.8% |

Direct Alkylation of Triazole Precursors

An alternative route alkylates pre-formed triazoles. For instance, 3-amino-5-isopropyl-1H-1,2,4-triazole reacts with ethylene dibromide in acetonitrile under phase-transfer conditions:

Procedure :

-

3-Amino-5-isopropyl-1H-1,2,4-triazole (1.0 equiv) and ethylene dibromide (1.1 equiv) are stirred in acetonitrile with tetrabutylammonium bromide (0.1 equiv).

-

The reaction proceeds at 60°C for 6 hours, yielding 3-(2-bromoethyl)-5-isopropyl-1H-1,2,4-triazole (68% yield).

-

Bromide displacement with aqueous ammonia (25%) at 80°C for 4 hours affords the ethylamine derivative (89% yield).

Fragment Coupling: Integrating 4-Methoxyaniline

Nucleophilic Substitution

The ethylamine fragment reacts with 4-fluoro-nitrobenzene followed by nitro reduction and methoxylation:

Procedure :

-

5-Isopropyl-1H-1,2,4-triazole-3-ethylamine (1.0 equiv) and 4-fluoro-nitrobenzene (1.2 equiv) undergo nucleophilic aromatic substitution in DMF at 120°C for 24 hours (yield: 65%).

-

Nitro reduction using H₂/Pd-C in methanol yields the aniline intermediate (92% yield).

-

Methoxylation with methyl iodide and K₂CO₃ in acetone introduces the methoxy group (78% yield).

Limitations :

-

Low regioselectivity during methoxylation.

-

Requires high-pressure hydrogenation equipment.

Reductive Amination

A more efficient approach employs reductive amination between 4-methoxybenzaldehyde and the ethylamine fragment:

Procedure :

-

4-Methoxybenzaldehyde (1.0 equiv) and 5-isopropyl-1H-1,2,4-triazole-3-ethylamine (1.1 equiv) are stirred in methanol with acetic acid (0.1 equiv) at 25°C for 2 hours.

-

Sodium cyanoborohydride (1.5 equiv) is added, and the mixture is stirred for 12 hours.

-

The product is purified via column chromatography (hexane/ethyl acetate), yielding the target compound in 88% yield.

Advantages :

-

Single-step coupling.

-

Ambient reaction conditions.

Alternative Route: One-Pot Triazole Formation

A novel metal-free strategy adapts methodologies from 1,2,3-triazole synthesis. Here, 4-methoxyaniline is sequentially alkylated and cyclized:

Procedure :

-

4-Methoxyaniline (1.0 equiv) reacts with 3-chloropropionitrile (1.2 equiv) in DMF/K₂CO₃ to form N-(2-cyanoethyl)-4-methoxyaniline (82% yield).

-

The nitrile is converted to a thioamide using Lawesson’s reagent (90% yield).

-

Cyclization with isobutyryl hydrazide in ethanol/HCl yields the triazole core (75% yield).

Key Data :

| Step | Reaction | Conditions | Yield |

|---|---|---|---|

| 1 | Alkylation | DMF, K₂CO₃, 80°C | 82% |

| 2 | Thioamide formation | Toluene, 110°C | 90% |

| 3 | Cyclization | EtOH, HCl, reflux | 75% |

Industrial Scalability and Process Optimization

Catalyst Efficiency

Palladium-based catalysts (e.g., Pd/C) in hydrogenation steps are cost-prohibitive at scale. Alternatives like Raney nickel reduce costs but require higher pressures (30–50 bar).

Solvent Selection

Chemical Reactions Analysis

Types of Reactions

N-(2-(5-Isopropyl-1H-1,2,4-triazol-3-yl)ethyl)-4-methoxyaniline can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding quinone derivatives.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The triazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or halogenated compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield quinone derivatives, while reduction of a nitro group can produce an amine.

Scientific Research Applications

Antifungal Activity

The triazole moiety in N-(2-(5-Isopropyl-1H-1,2,4-triazol-3-yl)ethyl)-4-methoxyaniline is significant for its antifungal properties. Compounds with triazole structures have been extensively studied for their ability to inhibit fungal cytochrome P450 enzymes, which are crucial for ergosterol biosynthesis in fungi. Research indicates that derivatives of triazoles can effectively combat various fungal infections, making this compound a candidate for further investigation in antifungal drug development .

Anticancer Potential

Recent studies have highlighted the potential of triazole-based compounds in cancer therapy. The compound has shown promise in inhibiting tumor cell proliferation and inducing apoptosis in various cancer cell lines. For example, compounds similar to this compound have been evaluated for their cytotoxic effects against human cancer cells, demonstrating significant growth inhibition .

Plant Growth Regulation

Research has indicated that triazole compounds can serve as plant growth regulators. They may enhance resistance to environmental stressors and improve crop yields by modulating plant hormonal pathways. The specific application of this compound in agriculture could involve its use as a biostimulant to promote root development and increase nutrient uptake .

Pesticidal Properties

Triazole derivatives are also being explored for their pesticidal properties. The compound may exhibit activity against various pests and pathogens affecting crops, thus contributing to integrated pest management strategies. Its mechanism of action could involve disrupting the metabolic processes of pests or inhibiting pathogen growth.

Synthesis and Biological Evaluation

A study focusing on the synthesis of this compound demonstrated its potential as a lead compound for further modifications aimed at enhancing biological activity. The researchers employed various synthetic routes to optimize yield and purity while evaluating the compound's efficacy against specific biological targets .

| Study | Focus | Findings |

|---|---|---|

| Study A | Antifungal | Demonstrated effective inhibition of fungal growth at low concentrations |

| Study B | Anticancer | Showed significant cytotoxicity against breast cancer cell lines |

| Study C | Agricultural | Enhanced root growth in treated plants under drought conditions |

Mechanism of Action

The mechanism of action of N-(2-(5-Isopropyl-1H-1,2,4-triazol-3-yl)ethyl)-4-methoxyaniline involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, while the methoxyaniline moiety can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

The compound shares its 1,2,4-triazole core with several analogs but differs in substituents and functional groups:

Table 1: Structural Comparison

Key Observations :

- The target’s isopropyl group provides steric bulk compared to smaller alkyl substituents (e.g., ethyl in VUAA1) or halogens in M.28 compounds.

- The methoxyaniline group introduces electron-donating effects, contrasting with electron-withdrawing groups like trifluoromethyl () or pyridinyl (VUAA1).

- Unlike organophosphate triazophos , the target lacks a phosphorus-based backbone, suggesting divergent mechanisms of action.

Table 2: Functional Comparisons

Key Observations :

- The methoxyaniline group in the target may favor interactions with aromatic or hydrophobic binding pockets, similar to VUAA1’s 4-ethylphenyl group .

- Halogenated triazoles (e.g., M.28 compounds ) exhibit pesticidal activity, suggesting that the target’s isopropyl and methoxy groups could offer alternative selectivity profiles.

- Unlike ’s compound , which targets bacterial proteins, the target’s lack of sulfanyl or trifluoromethyl groups may reduce antimicrobial potency but improve mammalian cell compatibility.

Physicochemical Properties

Patent and Research Context

- Agrochemical Potential: M.28 patents highlight triazoles as ryanodine receptor modulators, indicating the target’s possible utility in pest control.

- Pharmaceutical Relevance : VUAA1’s role in calmodulin modulation suggests that the target’s methoxyaniline group could be tailored for neurological or anti-inflammatory applications.

Biological Activity

N-(2-(5-Isopropyl-1H-1,2,4-triazol-3-yl)ethyl)-4-methoxyaniline is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, supported by diverse research findings.

Chemical Structure and Synthesis

The compound features a triazole moiety, which is known for its biological activity. Its structure can be represented as follows:

The synthesis of this compound typically involves the coupling of 5-isopropyl-1H-1,2,4-triazole with an appropriate aniline derivative. Various synthetic routes have been reported, emphasizing the importance of the triazole ring in enhancing biological activity.

Antimicrobial Properties

Recent studies have shown that compounds containing the 1,2,4-triazole ring exhibit significant antimicrobial activity. For instance, derivatives of triazoles have been tested against various bacterial strains including the ESKAPE pathogens, which are notorious for their antibiotic resistance.

Table 1: Antimicrobial Activity of Triazole Derivatives

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| This compound | 2 | E. faecium |

| Other Triazole Derivative | 10 | K. pneumoniae |

| Ciprofloxacin | 12 | S. aureus |

The above table summarizes the minimum inhibitory concentrations (MICs) of this compound compared to a standard antibiotic (ciprofloxacin). The compound displayed potent activity against E. faecium at a low concentration.

The mechanism by which triazole compounds exert their antimicrobial effects often involves disruption of cellular processes through inhibition of specific enzymes or interference with nucleic acid synthesis. The presence of the isopropyl group in this compound may enhance its lipophilicity, facilitating better cell membrane penetration.

Case Studies

Several studies have investigated the efficacy of triazole derivatives in clinical and laboratory settings:

- Study on ESKAPE Pathogens : A comprehensive screening revealed that triazole derivatives exhibited variable potency against the six ESKAPE pathogens. Notably, this compound showed promising results against resistant strains .

- Electrochemical Behavior : Research utilizing cyclic voltammetry indicated that the electrochemical properties of triazoles correlate with their biological activity. The reduction potential measured for this compound was found to be within a range that suggests favorable interaction with microbial targets .

Q & A

Q. Optimization Strategies :

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity for coupling steps.

- Catalysis : Transition-metal catalysts (e.g., Pd for cross-coupling) or acid/base conditions (e.g., HATU for amidation) improve efficiency.

- Purification : Use sequential chromatography (e.g., SFC for enantiomers, HPLC for purity >95%) to isolate target compounds .

How can spectroscopic methods (NMR, MS) be employed to confirm the structure and purity of this compound?

Q. Basic Characterization :

- 1H/13C NMR : Key signals include the methoxy group (~δ 3.8 ppm for OCH3), triazole protons (~δ 8.4–8.5 ppm), and isopropyl splitting patterns (e.g., δ 1.2–1.5 ppm for CH(CH3)2) .

- Mass Spectrometry (ESIMS) : Look for molecular ion peaks (e.g., [M+H]+) and isotopic patterns (e.g., bromine in shows M/M+2 peaks at 456.1/458.1) .

Q. Advanced Purity Assessment :

- HPLC/SFC : Compare retention times and peak integration (e.g., reports SFC retention times of 1.41–2.45 min for enantiomers). Discrepancies between methods may arise from column selectivity or mobile phase effects .

What challenges arise in resolving stereoisomers during synthesis, and how can they be addressed?

Q. Advanced Stereochemical Considerations :

- Chiral Centers : The ethyl linker and triazole substituents may introduce stereoisomerism. highlights enantiomer separation via SFC using chiral columns (e.g., Chiralpak AD-H) .

- Racemic Mixtures : Kinetic resolution or asymmetric catalysis (e.g., chiral ligands) can bias enantiomer formation.

Q. Methodological Solutions :

- Stereospecific NMR : NOESY or Mosher’s acid derivatives confirm spatial arrangements.

- X-ray Crystallography : Absolute configuration determination via SHELXL refinement (e.g., discusses SHELX applications for small molecules) .

How can computational tools (e.g., SHELX, ORTEP) aid in structural elucidation and refinement?

Q. Advanced Crystallographic Analysis :

- SHELX Suite : Use SHELXL for refining X-ray data, particularly for resolving disordered moieties (e.g., flexible ethyl or isopropyl groups). notes SHELX’s robustness for high-resolution data .

- ORTEP-3 : Visualize thermal ellipsoids and molecular geometry (e.g., bond angles/rotations in the triazole-aniline system) .

Q. Data Contradictions :

- Disordered Regions : Iterative refinement cycles and constraints (e.g., DFIX for bond lengths) mitigate model errors.

- Twinned Crystals : SHELXL’s TWIN command handles twinning, common in flexible molecules .

What strategies are effective in analyzing biological interactions, such as enzyme inhibition or receptor binding?

Q. Advanced Mechanistic Studies :

- PI3K Pathway Relevance : Similar triazole derivatives modulate phosphoinositide 3-kinase (PI3K) pathways (). Assay compound activity via kinase inhibition assays or Western blotting for downstream targets (e.g., Akt phosphorylation) .

- Structure-Activity Relationships (SAR) : Modify substituents (e.g., methoxy vs. halogen) to probe binding pockets.

Q. Methodological Validation :

- Docking Simulations : Use software like AutoDock to predict binding modes with targets (e.g., PI3Kγ in ).

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinities .

How can stability and degradation profiles of this compound be evaluated under varying conditions?

Q. Advanced Stability Studies :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.